molecular formula C12H14BrN B8381362 3-bromo-N,N-diallylaniline

3-bromo-N,N-diallylaniline

Cat. No.: B8381362
M. Wt: 252.15 g/mol
InChI Key: BADPJGVDSIXJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N,N-diallylaniline is a useful research compound. Its molecular formula is C12H14BrN and its molecular weight is 252.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

3-bromo-N,N-bis(prop-2-enyl)aniline

InChI

InChI=1S/C12H14BrN/c1-3-8-14(9-4-2)12-7-5-6-11(13)10-12/h3-7,10H,1-2,8-9H2

InChI Key

BADPJGVDSIXJKT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (22.0 g, 159 mmol) was suspended in acetonitrile, 3-bromoaniline (8.71 mL, 80.0 mmol) and allyl bromide (23.7 mL, 280 mmol) were added to the suspension, and the mixture was stirred at 80° C. for 14 hours. The reaction mixture was cooled to room temperature, then filtered through Celite, and sufficiently washed with ethyl acetate. The solvent was removed, and then the residue was purified by column chromatography (silica gel, ethyl acetate/hexane (1/40)) to obtain 3-bromo-N,N-diallylaniline (17.1 g, 67.9 mmol, yield 85%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step Two
Quantity
23.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

K2CO3 (22.0 g, 159 mmol) was suspended in acetonitrile, the suspension was added with 3-bromoaniline (8.71 mL, 80.0 mmol) and allyl bromide (23.7 mL, 280 mmol), and the mixture was stirred at 80° C. for 14 hours. The reaction mixture was cooled to room temperature, then filtered through Celite, and sufficiently washed with ethyl acetate. The solvent was removed, and then the residue was purified by column chromatography (silica gel, ethyl acetate/hexane (1/40)) to obtain 3-bromo-N,N-diallylaniline (17.1 g, 67.9 mmol, yield 85%).
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
8.71 mL
Type
reactant
Reaction Step Two
Quantity
23.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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